molecular formula C13H14N2O3S B2695925 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1308567-17-0

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B2695925
CAS No.: 1308567-17-0
M. Wt: 278.33
InChI Key: YGSRJVPBJWFKTR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with a sulfanyl group and a carboxylic acid group, along with a methylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and oxazole precursors. One common approach is the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with 4,6-dimethylpyridine-2-thiol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new substituents on the pyridine or oxazole rings.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology: The biological activities of sulfur-containing heterocyclic compounds are well-documented, and this compound is no exception. It has shown potential in various biological assays, including antimicrobial, antifungal, and anticancer activities.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment.

Industry: The compound's properties make it useful in the development of new materials, such as polymers and coatings, which can benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group and carboxylic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-(methylthio)pyridine-3-carboxylic acid: Lacks the oxazole ring.

  • 3-Methyl-1,2-oxazol-5-ylmethyl sulfanyl pyridine-2-carboxylic acid: Different position of the carboxylic acid group.

  • 4,6-Dimethyl-2-(phenylmethylsulfanyl)pyridine-3-carboxylic acid: Different substituent on the sulfanyl group.

Uniqueness: 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid stands out due to its combination of a methylated oxazole ring and a sulfanyl group on the pyridine ring, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7-4-8(2)14-12(11(7)13(16)17)19-6-10-5-9(3)15-18-10/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRJVPBJWFKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)SCC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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